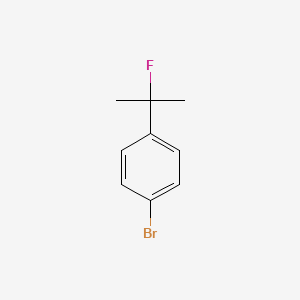

1-Bromo-4-(2-fluoropropan-2-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-fluoropropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNMOOMWSYIJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677423 | |

| Record name | 1-Bromo-4-(2-fluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857293-81-3 | |

| Record name | 1-Bromo-4-(2-fluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 4 2 Fluoropropan 2 Yl Benzene and Analogues

Strategies for Carbon-Halogen Bond Formation (C-Br and C-F)

The construction of carbon-halogen bonds is fundamental to the synthesis of halogenated compounds. For a molecule like 1-bromo-4-(2-fluoropropan-2-yl)benzene, key steps involve the formation of a carbon-bromine (C-Br) bond on the aromatic ring and a carbon-fluorine (C-F) bond on the aliphatic side chain.

Electrophilic Bromination of Fluorinated Aromatic Precursors

A primary route to introduce a bromine atom onto an aromatic ring is through electrophilic aromatic substitution (EAS). nih.gov In the context of synthesizing this compound, this strategy involves the direct bromination of the precursor, (2-fluoropropan-2-yl)benzene (B13613732).

The mechanism of electrophilic aromatic bromination is a well-established two-step process. dntb.gov.uanih.gov First, a strong electrophile, typically generated by activating molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), is formed. acs.org This electrophile attacks the electron-rich π-system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. rsc.orgrsc.org In the second step, a weak base removes a proton from the carbon atom bearing the new bromine substituent, restoring the ring's aromaticity. dntb.gov.ua

The regioselectivity of the bromination is dictated by the directing effects of the substituent already present on the ring. The 2-fluoropropan-2-yl group, being an alkyl group, is an ortho, para-director. It activates the aromatic ring towards electrophilic attack and directs the incoming electrophile to the positions ortho and para to itself. Therefore, the electrophilic bromination of (2-fluoropropan-2-yl)benzene is expected to yield a mixture of 1-bromo-2-(2-fluoropropan-2-yl)benzene (ortho product) and this compound (para product). Due to steric hindrance, the para product is often the major isomer.

Common brominating agents for this transformation include bromine in the presence of FeBr₃ or N-Bromosuccinimide (NBS), which can be used with a variety of catalysts or solvents to achieve high regioselectivity. rsc.orgnih.govbeilstein-journals.org For instance, the use of NBS in acetonitrile (B52724) has been shown to be highly para-selective for many activated arenes. nih.gov

Table 1: Reagents and Conditions for Electrophilic Aromatic Bromination

| Brominating Agent | Catalyst / Co-reagent | Solvent | Key Features |

| Br₂ | FeBr₃ | Dichloromethane | Classic, strong electrophile generation. acs.org |

| N-Bromosuccinimide (NBS) | Silica Gel | Carbon Tetrachloride | Good for regioselective brominations. rsc.org |

| N-Bromosuccinimide (NBS) | --- | Acetonitrile | Highly para-selective for activated arenes. nih.gov |

| Tetraalkylammonium tribromides | --- | --- | Highly para-selective for phenols. rsc.org |

Nucleophilic Fluorination Approaches for Brominated Alkane Chains

An alternative synthetic strategy involves introducing the fluorine atom onto the alkyl side chain via a nucleophilic substitution reaction. This approach would start from a precursor like 1-bromo-4-(2-bromopropan-2-yl)benzene. The target C-F bond is at a tertiary carbon, which dictates the likely reaction mechanism.

Nucleophilic fluorination of alkyl halides typically proceeds through either an Sₙ1 or Sₙ2 pathway. Given the tertiary nature of the carbon center in the 2-bromopropan-2-yl group, an Sₙ1 mechanism is favored. This mechanism involves the departure of the bromide leaving group to form a stable tertiary carbocation, which is then attacked by a fluoride (B91410) ion nucleophile. A significant challenge in this reaction is the competing E1 elimination pathway, which would lead to the formation of an alkene byproduct.

A variety of fluoride sources can be employed for this transformation. Simple metal salts such as potassium fluoride (KF) and cesium fluoride (CsF) are common, often used in polar aprotic solvents to enhance the nucleophilicity of the fluoride anion. Silver fluoride (AgF) is another effective reagent, as the silver ion can coordinate with the leaving bromide, facilitating its departure. More soluble fluoride sources include tetraalkylammonium fluorides like tetrabutylammonium (B224687) fluoride (TBAF).

Recent advancements have identified catalytic systems that can facilitate the fluorination of unactivated tertiary alkyl chlorides and bromides under mild conditions. For example, the use of AgF as the fluorine source with triphenylphosphine (B44618) (PPh₃) as a catalyst has been shown to be effective for the fluorination of various tertiary alkyl chlorides at room temperature. This method demonstrates good functional-group compatibility.

Table 2: Common Reagents for Nucleophilic Fluorination of Alkyl Halides

| Fluoride Source | Catalyst / Additive | Common Solvents | Notes |

| Silver Fluoride (AgF) | PPh₃ | Dichloromethane | Effective for tertiary alkyl chlorides/bromides. researchgate.net |

| Cesium Fluoride (CsF) | Phase-transfer catalyst | Acetonitrile, DMF | High reactivity among alkali metal fluorides. |

| Potassium Fluoride (KF) | Crown ether / Phase-transfer catalyst | Acetonitrile, DMSO | Cost-effective but less reactive than CsF. |

| Tetrabutylammonium Fluoride (TBAF) | --- | THF, Acetonitrile | Soluble, but often hydrated, reducing nucleophilicity. |

| Triethylamine tris(hydrogen fluoride) (Et₃N·3HF) | --- | --- | Amine/HF reagent, effective for various alkyl bromides. researchgate.net |

Halogen Exchange Reactions for Aryl Fluorides from Aryl Bromides

The synthesis of fluorinated analogues where the fluorine atom is directly attached to the aromatic ring often utilizes halogen exchange (HALEX) reactions. These methods are crucial for converting readily available aryl bromides or chlorides into the corresponding aryl fluorides. Two classical methods dominate this field: the Balz-Schiemann reaction and the Halex process.

The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride. researchgate.net The process begins with the diazotization of the arylamine using nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄). nih.gov This forms a stable aryldiazonium tetrafluoroborate (B81430) salt. This isolated salt is then subjected to thermal decomposition (pyrolysis), which releases nitrogen gas and boron trifluoride, yielding the desired aryl fluoride. nih.govnih.gov While broadly applicable, the traditional method requires high temperatures and the isolation of potentially explosive diazonium salts. rsc.org Modern variations use other counterions like hexafluorophosphates (PF₆⁻) or conduct the reaction in a single pot to improve safety and yield. researchgate.netacs.org

The Halex process is a nucleophilic aromatic substitution (SₙAr) reaction widely used in industry. acs.orgnih.gov It involves the displacement of a halide (typically chloride or bromide) from an activated aromatic ring by a fluoride ion. dntb.gov.ua The reaction requires high temperatures (150-250 °C) and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). acs.org The fluoride source is typically anhydrous potassium fluoride (KF). nih.gov The success of the Halex process is highly dependent on the electronic nature of the substrate; the aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN) positioned ortho or para to the leaving halogen. acs.orgnih.gov This activation is necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. rsc.org

Transition Metal-Catalyzed Processes in Synthesis of Fluorinated Aryl Bromides

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the challenging construction of C-F bonds. Palladium and copper complexes are at the forefront of these developments, enabling the fluorination of aryl halides under conditions often milder than classical methods.

Palladium-Catalyzed Fluorination of Aryl Bromides and Iodides

The direct conversion of aryl bromides and iodides to aryl fluorides using palladium catalysis represents a significant advance in synthetic chemistry. The general catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netprinceton.edu It involves three key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form an arylpalladium(II) halide complex (Ar-Pd(II)-X). rsc.org

Halide Exchange: The halide on the palladium complex is exchanged for a fluoride ion from a fluoride source.

Reductive Elimination: The Ar-Pd(II)-F complex undergoes reductive elimination to form the C-F bond of the aryl fluoride product and regenerate the Pd(0) catalyst. rsc.org

The main challenge in this cycle is the final C-F reductive elimination step, which is often kinetically slow. dntb.gov.uawikipedia.org The breakthrough in this area came with the development of highly specialized ligands. Bulky, electron-rich biaryl monophosphine ligands, such as BrettPhos and AdBrettPhos developed by the Buchwald group, have proven uniquely capable of promoting this difficult transformation. wikipedia.orgwikipedia.org These ligands stabilize the monomeric palladium complexes required for efficient reductive elimination. wikipedia.org

The choice of fluoride source is also critical. A combination of silver fluoride (AgF) and an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) is often used. rsc.org AgF acts as a halide scavenger, precipitating AgBr and driving the reaction forward, while KF or CsF serves as the soluble fluoride source for the exchange step. acs.org This methodology has been successfully applied to a broad scope of unactivated and functionalized (hetero)aryl bromides and iodides. rsc.orgrsc.org

Table 3: Key Components in Palladium-Catalyzed Aryl Fluorination

| Component | Example(s) | Role in Catalytic Cycle |

| Palladium Precatalyst | [(cinnamyl)PdCl]₂ | Source of active Pd(0) catalyst. |

| Ligand | BrettPhos, AdBrettPhos | Promotes C-F reductive elimination; stabilizes catalyst. wikipedia.org |

| Fluoride Source | AgF, KF, CsF | Provides fluoride nucleophile; AgF acts as halide scavenger. rsc.org |

| Solvent | Toluene, Cyclohexane | Non-coordinating solvent for the reaction. |

Copper-Mediated/Catalyzed Fluorination and Trifluoromethylation Protocols for Aryl Halides

Copper-based systems offer a more economical alternative to palladium for mediating C-F bond formation. These methods are often inspired by the classic Ullmann condensation, which traditionally required harsh conditions. wikipedia.org Modern copper-catalyzed fluorinations operate under milder conditions and have become a vibrant area of research.

Copper-Mediated Fluorination: The direct fluorination of aryl halides using copper catalysts is challenging but has been achieved, particularly with activated substrates. The proposed mechanism often involves a Cu(I)/Cu(III) catalytic cycle. rsc.orgacs.org In this cycle, the aryl halide undergoes oxidative addition to a Cu(I) species to form an aryl-Cu(III) intermediate. Following halide exchange with a fluoride source, the aryl fluoride is formed via reductive elimination. A key strategy to facilitate the initial, difficult oxidative addition step for aryl bromides is the use of a directing group, such as a pyridine (B92270) ring, on the substrate. nih.govrsc.org This group can coordinate to the copper center, stabilizing the transition state and accelerating the reaction. rsc.org

Copper-Catalyzed Trifluoromethylation: Besides direct fluorination, copper catalysis is widely used to introduce the trifluoromethyl (CF₃) group, a crucial motif in pharmaceuticals. A common approach involves the reaction of an aryl halide (typically an iodide or bromide) with a nucleophilic "CF₃⁻" equivalent in the presence of a copper catalyst (often CuI). beilstein-journals.org The trifluoromethylating reagent can be generated from various precursors, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) with a fluoride activator, or inexpensive reagents like sodium trifluoroacetate (B77799) (CF₃CO₂Na). beilstein-journals.orgnih.gov The mechanism can be complex but is generally thought to involve the formation of a Cu-CF₃ species, which then reacts with the aryl halide. nih.gov For some protocols, a radical mechanism involving single-electron transfer (SET) has also been proposed. nih.gov

Table 4: Comparison of Transition Metal-Catalyzed Fluorination Methods for Aryl Halides

| Feature | Palladium-Catalyzed Fluorination | Copper-Catalyzed Fluorination |

| Metal | Palladium | Copper |

| Typical Substrates | Aryl Bromides, Iodides, Triflates | Aryl Iodides, Activated/Directed Aryl Bromides |

| Key Ligands | Bulky Biaryl Monophosphines | Diamines, Phenanthrolines |

| Mechanism | Pd(0)/Pd(II) Cycle | Often proposed as Cu(I)/Cu(III) Cycle |

| Advantages | Broader substrate scope, including unactivated bromides. | More economical metal catalyst. |

| Challenges | Expensive catalyst/ligands; slow C-F reductive elimination. | Limited scope for unactivated aryl bromides; harsh conditions can be required. |

Ligand Design and Precatalyst Development in Catalytic Fluorination

The formation of carbon-fluorine (C-F) bonds, a critical step in the synthesis of fluorinated molecules like this compound, presents unique challenges in catalysis. nih.govacs.org The development of effective catalytic systems hinges on sophisticated ligand design and the use of stable precatalysts.

One of the primary hurdles in catalytic fluorination is the reductive elimination step to form the C-F bond from a metal center, which is often kinetically challenging. nih.govnih.gov The design of ligands, particularly bulky biaryl monophosphine ligands, has been pivotal in overcoming this barrier in palladium-catalyzed reactions. nih.govresearchgate.netnih.gov These ligands are engineered to promote the formation of three-coordinate arylpalladium(II) fluoride complexes, which are more amenable to C-F reductive elimination. nih.gov The steric bulk of these ligands prevents the formation of less reactive dimeric palladium complexes, thereby facilitating the desired bond formation. nih.govresearchgate.net

A significant advancement in this area was the discovery that in situ ligand modification can be crucial for catalytic activity. nih.govacs.org In some systems, the initially introduced ligand undergoes a structural change during the reaction, and it is this modified ligand that is the active species in the catalytic cycle. nih.govacs.org This understanding has led to the development of "pre-modified" ligands that can be used directly, bypassing the need for the initial modification step and improving the efficiency and substrate scope of the fluorination reaction. acs.org

The development of stable and well-defined precatalysts has also been instrumental in advancing catalytic fluorination. These precatalysts offer advantages in terms of air and moisture stability, ease of handling, and reproducibility of results compared to generating the active catalyst in situ from individual components. nih.gov For instance, the use of a palladacycle precatalyst incorporating a bulky biarylphosphine ligand has been shown to be highly effective for the fluorination of aryl triflates. nih.gov

Theoretical calculations play a crucial role in modern ligand design, allowing for the prediction of ligand features that can enhance reaction rates and selectivity. researchgate.net By modeling the reaction's free energy profile, researchers can identify structural modifications to the ligand that will lower the activation barriers for key steps in the catalytic cycle and suppress side reactions, such as the formation of regioisomers. researchgate.netnih.gov

Interactive Table: Key Ligands in Palladium-Catalyzed Aromatic Fluorination

| Ligand Name | Abbreviation | Key Feature | Application |

| tBuBrettPhos | L3 | Sterically demanding biaryl monophosphine | Fluorination of aryl triflates |

| AdBrettPhos | 1 | Bulky biarylphosphine ligand | Improved system for fluorination of aryl triflates |

| AlPhos | - | Biaryl monophosphine ligand | Used as a benchmark for theoretical ligand design studies |

Stereoselective and Regioselective Synthesis of Fluoro-Isopropyl Moieties

The precise control over the placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the fluoro-isopropyl group is a significant challenge in organic synthesis. The development of methodologies to achieve this control is crucial for accessing specific isomers of complex molecules.

Regioselective Synthesis:

Regioselectivity in the synthesis of fluoroalkyl-substituted aromatic compounds can be achieved through various strategies that direct the fluorinated group to a specific position on an aromatic ring. nih.govnih.govwhiterose.ac.ukresearchgate.net One powerful approach is the use of boron-directed benzannulation reactions. nih.govnih.govwhiterose.ac.ukresearchgate.net This method allows for the construction of the aromatic ring in a way that the fluoroalkyl substituent is installed with complete regiocontrol. nih.govwhiterose.ac.uk The process involves the cycloaddition of a fluoroalkyl-substituted alkynyl trifluoroborate salt with a pyrone, leading to the formation of a fluoroalkyl-substituted arylborane. nih.govwhiterose.ac.uk This intermediate can then be further functionalized, providing a versatile route to a variety of regiochemically pure fluoroalkyl arenes. nih.govwhiterose.ac.uk

Another strategy for achieving regioselectivity is the bromofluorination of α-substituted styrenes. orgsyn.org This reaction proceeds via the electrophilic addition of "BrF" to the double bond and exhibits high regioselectivity in accordance with Markovnikov's rule, where the fluorine atom adds to the more substituted carbon. orgsyn.org

Stereoselective Synthesis:

Achieving stereoselectivity in the synthesis of molecules containing a fluoro-isopropyl moiety often involves asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer or diastereomer over the other. nih.govnih.govacs.orgsemanticscholar.org

For molecules with multiple contiguous stereogenic centers, including a carbon-fluorine bond, asymmetric electrophilic fluorination is a key strategy. nih.gov This can involve processes like asymmetric fluorinative dearomatization or sequential asymmetric addition and fluorination reactions, often employing chiral organocatalysts or transition metal complexes. nih.gov

The synthesis of compounds with a stereogenic carbon center bearing both a fluorine atom and a trifluoromethyl group, which shares structural similarities with the 2-fluoro-propan-2-yl group, has been a significant area of research. nih.gov Catalytic methods have been developed for the enantioselective synthesis of such compounds. nih.gov

Frustrated Lewis Pair (FLP) mediated monoselective C-F activation of geminal difluoroalkanes represents an emerging strategy for the stereoselective synthesis of fluoroalkanes. semanticscholar.org By using a chiral Lewis base in the FLP system, it is possible to achieve desymmetrization of the difluoroalkane, leading to the formation of diastereomeric sulfonium (B1226848) salts with good diastereomeric ratios. semanticscholar.org These can then be converted to enantioenriched monofluorinated products. semanticscholar.org

Interactive Table: Comparison of Regio- and Stereoselective Methods

| Method | Type of Selectivity | Key Features |

| Boron-Directed Benzannulation | Regioselective | Utilizes fluoroalkyl trifluoroborate salts; offers complete regiocontrol. nih.govwhiterose.ac.uk |

| Bromofluorination of Alkenes | Regioselective | Follows Markovnikov's rule for the addition of fluorine. orgsyn.org |

| Asymmetric Electrophilic Fluorination | Stereoselective | Employs chiral catalysts to induce enantioselectivity. nih.gov |

| FLP Mediated C-F Activation | Stereoselective | Uses chiral Lewis bases for desymmetrization of difluoroalkanes. semanticscholar.org |

Green Chemistry Approaches in Halogenated Arene Synthesis

The synthesis of halogenated aromatic compounds, such as this compound, has traditionally relied on methods that can be environmentally burdensome. rsc.orgtaylorfrancis.com In response, there is a growing emphasis on developing "green" or sustainable synthetic methodologies that minimize environmental impact. taylorfrancis.comresearchgate.netbohrium.com

A primary focus of green chemistry in this area is the replacement of hazardous reagents. nih.gov For instance, the use of molecular bromine (Br₂) in bromination reactions is often avoided due to its toxicity and corrosive nature. nih.govnih.govacs.org Safer alternatives include the in situ generation of the brominating agent from less hazardous precursors like hydrobromic acid (HBr) or potassium bromide (KBr) in the presence of an oxidant. nih.govacs.orgresearchgate.net

The choice of solvent is another critical aspect of green synthesis. researchgate.net Many traditional halogenation reactions are performed in chlorinated solvents, which are environmentally persistent. rsc.org A greener approach is to use more benign solvents such as water, ethanol, or even to perform the reaction under solvent-free conditions. researchgate.netresearchgate.netbohrium.com

Catalysis plays a significant role in developing more sustainable halogenation processes. rsc.orgbohrium.com The use of catalysts can lead to higher efficiency, better selectivity, and milder reaction conditions, all of which contribute to a greener process. rsc.orgbohrium.com For example, indole-catalyzed bromination in the environmentally friendly solvent heptane (B126788) has been shown to be effective for a range of aromatic substrates. rsc.org Metal-organic frameworks (MOFs) have also been explored as reusable heterogeneous catalysts for the halogenation of aromatics under solvent-free conditions. bohrium.com

Oxidative bromination is considered a "green" strategy as it allows for the use of bromide salts, which are abundant and less hazardous than molecular bromine, with an oxidant to generate the active brominating species. bohrium.comacs.org The use of air or hydrogen peroxide as the oxidant is particularly attractive from a green chemistry perspective, as the only byproduct is water. researchgate.netrsc.org Visible-light-promoted oxidative halogenation using air as the oxidant represents a state-of-the-art green methodology. rsc.org

The principles of green chemistry also emphasize atom economy, which is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. researchgate.net Processes that have high atom economy generate less waste. Controllable bromination, where the degree of halogenation (e.g., mono- vs. di-bromination) can be selectively controlled by adjusting the reaction conditions, also contributes to a more sustainable synthesis by avoiding the formation of unwanted byproducts. nih.govresearchgate.net

Interactive Table: Green Chemistry Strategies in Halogenation

| Strategy | Traditional Method | Green Alternative |

| Reagent | Molecular Bromine (Br₂) nih.govacs.org | In situ generation from HBr/oxidant acs.orgresearchgate.net |

| Solvent | Chlorinated Solvents rsc.org | Water, Ethanol, Heptane, Solvent-free rsc.orgresearchgate.netresearchgate.netbohrium.com |

| Catalyst | Stoichiometric Lewis Acids | Recyclable catalysts (e.g., MOFs), Organocatalysts rsc.orgbohrium.com |

| Oxidant | - | Air, Hydrogen Peroxide researchgate.netrsc.org |

Reactivity Profile and Mechanistic Investigations of 1 Bromo 4 2 Fluoropropan 2 Yl Benzene

Carbon-Bromine Bond Reactivity in Cross-Coupling Processes

The carbon-bromine (C-Br) bond in 1-bromo-4-(2-fluoropropan-2-yl)benzene is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. This class of reactions is fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these processes involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The palladium(0) catalyst first undergoes oxidative addition into the C-Br bond, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org For this compound, the C-Br bond readily participates in this reaction, allowing for the synthesis of various biaryl and substituted aromatic compounds. thieme-connect.de

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or catalysts generated in situ from a palladium(II) source like palladium(II) acetate, along with a phosphine (B1218219) ligand. A base is essential for the activation of the organoboron reagent and to facilitate the transmetalation step. libretexts.org The reactivity of fluorinated aryl bromides in Suzuki-Miyaura couplings has been well-documented, demonstrating that the presence of fluorine substituents does not impede the reaction and can, in some cases, influence the electronic properties of the resulting products. mdpi.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | DME | 90 |

This table presents typical, not specific, experimental conditions.

Beyond the Suzuki-Miyaura reaction, the C-Br bond of this compound is also a suitable substrate for other palladium-catalyzed cross-couplings.

The Stille reaction involves the coupling of the aryl bromide with an organotin compound. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, although the high toxicity of organostannane reagents is a significant drawback. wikipedia.org The mechanism follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at one of the sp²-hybridized carbons of the alkene, resulting in a substituted alkene. wikipedia.org The reaction is highly stereoselective, typically favoring the trans isomer. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Base | Solvent |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene |

| Heck | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF |

This table presents typical, not specific, experimental conditions.

Nucleophilic Substitution Reactions at Aromatic and Aliphatic Halogen Centers

Aromatic nucleophilic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com

For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the bromine atom is the potential leaving group. However, the 2-fluoropropan-2-yl substituent is generally considered a weak deactivator or a very weak activator due to the competing inductive effects of the alkyl group and the electronegative fluorine atom. It is not a sufficiently strong electron-withdrawing group to activate the benzene (B151609) ring for SₙAr reactions under standard conditions. Therefore, direct nucleophilic displacement of the bromide via an SₙAr pathway is highly unfavorable.

Nucleophilic substitution at the tertiary carbon of the 2-fluoropropan-2-yl group is mechanistically distinct from aromatic substitution. The C-F bond is the target of the nucleophilic attack. Given the tertiary and benzylic nature of this carbon, a substitution reaction would most likely proceed through an Sₙ1-type mechanism. This involves the departure of the fluoride (B91410) leaving group to form a relatively stable tertiary benzylic carbocation intermediate, which is then captured by a nucleophile.

However, several factors make this reaction challenging. Fluoride (F⁻) is a very poor leaving group due to the high strength of the C-F bond and the high basicity of the fluoride ion. Consequently, uncatalyzed nucleophilic substitution at this center is generally not feasible. The reaction may be promoted under harsh conditions or with the use of strong Lewis acids to assist in the departure of the fluoride ion.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the aromatic ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.com The mechanism proceeds in two steps: attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. msu.edulibretexts.org

The regiochemical outcome of EAS on a substituted benzene ring is governed by the directing effects of the existing substituents.

Bromo Group: The bromine atom is an ortho, para-director. Although it is deactivating towards the ring due to its strong negative inductive effect (-I), its lone pairs can stabilize the arenium ion intermediate through resonance (+M effect) when the attack occurs at the ortho or para positions.

Given that both substituents direct incoming electrophiles to the same positions, the reaction will yield a mixture of products. The bromo group directs to positions 2 and 4 (relative to the bromo group), and the 2-fluoropropan-2-yl group directs to positions 3 and 5 (relative to the bromo group). The directing influences are therefore cooperative. Electrophilic attack will occur at the positions ortho to the bromine atom (and meta to the 2-fluoropropan-2-yl group). Due to the steric hindrance of the 2-fluoropropan-2-yl group, substitution at the position between the two substituents is less likely.

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

Oxidative Addition and Reductive Elimination Mechanisms Involving Halogenated Arenes

The reactivity of halogenated arenes, including this compound, in many significant synthetic transformations is predominantly governed by their participation in catalytic cycles involving transition metals, such as palladium. At the heart of these cycles are two fundamental mechanistic steps: oxidative addition and reductive elimination. umb.eduresearchgate.net These processes are inverse reactions, with oxidative addition involving an increase in the oxidation state and coordination number of the metal center, while reductive elimination results in a decrease of both. umb.edulibretexts.orglibretexts.org

Oxidative addition is typically the initial, rate-determining step in cross-coupling reactions. scribd.com It involves the insertion of a low-valent metal complex, commonly Pd(0), into the carbon-halogen bond (C-Br in this case) of the aryl halide. nih.gov This reaction breaks the C-Br bond and forms two new bonds, one between the metal and the aryl carbon and another between the metal and the bromine atom. umb.edu The formal oxidation state of the metal center increases by two (e.g., from Pd(0) to Pd(II)). libretexts.orglibretexts.org For this step to occur, the metal requires a vacant 2-electron site, meaning it must be coordinatively unsaturated, often starting as a 16-electron complex or forming one by ligand dissociation. umb.edu The general scheme for this process is a cornerstone of modern chemistry, enabling the activation of otherwise stable aryl halides. researchgate.net

The process can be summarized as follows: L_n M + R-X -> L_n M(R)(X)

Oxidation State Change: M(0) → M(II)

Electron Count Change: +2

Coordination Number Change: +2

Following oxidative addition and subsequent steps in a catalytic cycle (like transmetalation), reductive elimination is the final, product-forming step. umb.eduscribd.com It is the microscopic reverse of oxidative addition. umb.edu In this intramolecular process, the two ligands bonded to the metal center (the aryl group and the new group added during the cycle) couple and are expelled from the coordination sphere as the final product. libretexts.org Simultaneously, the metal center's oxidation state and coordination number decrease by two, regenerating the low-valent catalyst, which can then re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the ligands to be eliminated must typically be in a cis orientation to each other. libretexts.org

The equilibrium between oxidative addition and reductive elimination is dictated by thermodynamics, including the relative stabilities of the two oxidation states of the metal and the balance of bond energies between the reactants (A-B bond) and products (M-A and M-B bonds). umb.edu In the context of aryl bromides, oxidative addition is generally favored, while the subsequent reductive elimination of the coupled product is also thermodynamically driven, allowing the catalytic cycle to proceed efficiently. nih.gov

Influence of Fluorine and Isopropyl Moiety on Reaction Kinetics and Selectivity

The substituent at the para position of the bromoarene, in this case, the 2-fluoropropan-2-yl group, exerts a significant influence on the kinetics and selectivity of reactions involving the C-Br bond. This influence is a composite of the distinct electronic and steric properties of both the fluorine atom and the tertiary alkyl group to which it is attached.

The 2-fluoropropan-2-yl group modifies the reactivity of the aryl bromide through a combination of steric hindrance and potent electronic effects.

Electronic Effects: The primary electronic influence stems from the fluorine atom, which is the most electronegative element. wikipedia.orgst-andrews.ac.ukrsc.org This high electronegativity results in a strong polarization of the C-F bond, creating a partial positive charge on the carbon and a partial negative charge on the fluorine (Cδ+—Fδ−). wikipedia.orgnumberanalytics.comalfa-chemistry.com This imparts a powerful inductive electron-withdrawing effect (-I effect) that propagates through the aliphatic chain and influences the electron density of the benzene ring. stackexchange.com This inductive pull decreases the electron density on the aromatic ring, particularly at the ipso-carbon bonded to the bromine atom, making it more electrophilic and potentially more susceptible to oxidative addition by an electron-rich metal center. wyzant.com While alkyl groups are typically considered electron-donating, the strong -I effect of the geminal fluorine atom can significantly alter the electronic character of the entire substituent.

Steric Effects: The 2-fluoropropan-2-yl group is sterically demanding due to its tertiary structure (a central carbon atom bonded to two methyl groups, a phenyl ring, and a fluorine atom). This bulk can hinder the approach of a transition metal catalyst to the C-Br bond. mdpi.com While the substituent is at the para position, remote from the reaction center, its rotational volume can still influence intermolecular interactions and the solvation sphere around the molecule, which may have subtle effects on reaction rates. The steric demand of fluorinated alkyl groups increases with the degree of fluorination. researchgate.net This steric hindrance can be a critical factor in controlling selectivity in certain reactions, although its impact on the rate of oxidative addition at the distant para position is generally less pronounced than electronic effects. mdpi.com

| Substituent | Hammett Parameter (σₚ) | Nature of Electronic Effect | Steric Parameter (Taft Eₛ) | Nature of Steric Effect |

|---|---|---|---|---|

| -F | +0.06 | Weakly deactivating (Inductive withdrawal > Resonance donation) | -0.46 | Small |

| -CH(CH₃)₂ (Isopropyl) | -0.15 | Electron-donating (Inductive/Hyperconjugation) | -0.47 | Moderate |

| -C(CH₃)₃ (tert-Butyl) | -0.20 | Electron-donating (Inductive/Hyperconjugation) | -1.54 | Large |

A defining characteristic of organofluorine compounds is the exceptional strength of the carbon-fluorine bond. st-andrews.ac.ukrsc.org The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than other carbon-halogen bonds. wikipedia.orgalfa-chemistry.com This high strength is a consequence of the large electronegativity difference between carbon and fluorine, which introduces partial ionic character and a strong electrostatic attraction. wikipedia.orgst-andrews.ac.uk

This exceptional stability means the C-F bond in the 2-fluoropropan-2-yl group is chemically inert under conditions typically used for transition metal-catalyzed cross-coupling reactions that readily cleave C-Br bonds. alfa-chemistry.com Therefore, in this compound, the C-Br bond is the exclusive site of reactivity for processes like oxidative addition. While methods for activating the strong C-F bond exist, they often require harsh conditions or specialized catalytic systems, such as those involving nickel or palladium with specific ligands and co-catalysts. nih.gov

| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-F (in CH₃-F) | ~115 | Very Low / Inert |

| C-Cl (in CH₃-Cl) | ~84 | Moderate |

| C-Br (in CH₃-Br) | ~72 | High |

| C-I (in CH₃-I) | ~58 | Very High |

Note: Values are for methyl halides and serve as a general reference for relative bond strengths. wikipedia.org The trend holds for aryl halides, where the order of reactivity is typically C-I > C-Br > C-Cl >> C-F.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

NMR spectroscopy is an exceptionally powerful tool for the analysis of organofluorine compounds, owing to the favorable nuclear properties of the ¹⁹F isotope. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR experiments. wikipedia.orgnih.gov

The ¹⁹F NMR spectrum of 1-Bromo-4-(2-fluoropropan-2-yl)benzene is expected to exhibit a single resonance corresponding to the fluorine atom in the 2-fluoropropan-2-yl group. The chemical shift of this fluorine is influenced by the electronic environment, including the presence of the adjacent methyl groups and the aromatic ring. For organofluorine compounds, the chemical shift range is broad, which minimizes the likelihood of signal overlap. wikipedia.orgthermofisher.com The chemical shift for a fluorine atom on a tertiary carbon is typically found in a specific region of the ¹⁹F NMR spectrum.

The coupling between the fluorine nucleus and the neighboring protons (¹H nuclei) provides valuable structural information. In this compound, the fluorine atom is expected to couple with the six equivalent protons of the two methyl groups. This would result in a septet in the ¹⁹F NMR spectrum, following the n+1 rule, where n is the number of equivalent neighboring protons. The magnitude of this three-bond coupling (³JHF) is a key parameter for structural confirmation. Additionally, long-range couplings between the fluorine and the aromatic protons (⁴JHF and ⁵JHF) may be observed, which are typically smaller in magnitude. thermofisher.com

| Parameter | Predicted Value/Pattern | Interacting Nuclei | Notes |

|---|---|---|---|

| Chemical Shift (δ) | -140 to -160 ppm | ¹⁹F | Estimated based on tertiary alkyl fluorides. |

| Multiplicity | Septet | ¹⁹F - ¹H (methyl) | Coupling to six equivalent methyl protons. |

| Coupling Constant (³JHF) | 20 - 25 Hz | ¹⁹F - C - C - ¹H | Typical value for three-bond H-F coupling in alkyl systems. |

In instances where the compound is part of a complex mixture, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. Multidimensional NMR techniques are indispensable for unambiguous structure determination in such scenarios. nih.gov Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity within the molecule.

The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for monitoring reaction progress and elucidating reaction mechanisms. nih.gov As a reaction proceeds, changes in the chemical environment of the fluorine atom will be reflected in its chemical shift. This allows for the real-time tracking of the consumption of starting materials and the formation of intermediates and products.

For reactions involving this compound, such as cross-coupling or nucleophilic substitution reactions, ¹⁹F NMR can provide valuable kinetic data. The rate of disappearance of the reactant's ¹⁹F signal and the appearance of the product's ¹⁹F signal can be measured to determine reaction rates and orders. This technique is particularly advantageous as the ¹⁹F spectrum is often simple and free from background signals that can complicate ¹H NMR analysis. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

The carbon-fluorine bond gives rise to a strong absorption in the infrared spectrum. The C-F stretching vibration is typically observed in the range of 1000-1400 cm⁻¹. The exact position of this band is sensitive to the substitution on the carbon atom. For a tertiary alkyl fluoride (B91410) like the 2-fluoropropan-2-yl group, this stretching vibration is expected to be in the lower end of this range. The intensity of the C-F stretch is usually strong in the IR spectrum due to the large change in dipole moment during the vibration. In Raman spectroscopy, the C-F stretch is generally a weaker band.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-F Stretch | 1100 - 1200 | 1100 - 1200 | Strong (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1580 - 1600, 1470 - 1500 | 1580 - 1600, 1470 - 1500 | Medium to Strong |

| C-Br Stretch | 500 - 600 | 500 - 600 | Medium (IR), Strong (Raman) |

The benzene (B151609) ring in this compound has characteristic vibrational modes. The C=C stretching vibrations within the aromatic ring typically appear in the region of 1400-1600 cm⁻¹. The substitution pattern on the ring influences the exact positions and intensities of these bands. For a 1,4-disubstituted (para) benzene, a characteristic out-of-plane C-H bending vibration is expected in the range of 800-850 cm⁻¹ in the IR spectrum.

The carbon-bromine (C-Br) stretching vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹. This band is often of medium intensity in the IR spectrum but can be a strong peak in the Raman spectrum due to the high polarizability of the C-Br bond. The presence of these characteristic bands for the aromatic ring and the C-Br bond, in conjunction with the C-F stretch, provides a comprehensive vibrational fingerprint for this compound. nist.gov

Mass Spectrometry Techniques for Structural Confirmation and Product Identification

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing valuable structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful methods for its characterization.

Under electron ionization (EI), the molecule is expected to undergo a series of fragmentation processes that yield characteristic ions. The presence of a bromine atom is a key diagnostic feature in the mass spectrum, as bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). This results in a distinctive isotopic pattern for any bromine-containing fragment, with two peaks of almost equal intensity separated by two mass-to-charge (m/z) units.

The molecular ion peak (M+) for this compound would therefore appear as a pair of peaks, [C9H10BrF]+. Subsequent fragmentation can proceed through several pathways, including cleavage of the carbon-bromine bond, loss of the fluoroisopropyl group, and fragmentation within the alkyl side chain.

One of the most probable fragmentation pathways involves the benzylic cleavage to lose a methyl group from the 2-fluoropropan-2-yl substituent, leading to a more stable secondary carbocation. Another significant fragmentation would be the loss of the entire 2-fluoropropan-2-yl group. The cleavage of the C-Br bond would result in a fragment corresponding to the 4-(2-fluoropropan-2-yl)phenyl cation.

Based on the analysis of related structures, the following table outlines the expected major fragments for this compound in an electron ionization mass spectrum.

| m/z (for 79Br/81Br) | Proposed Fragment Ion | Formula | Description of Fragmentation |

| 232/234 | Molecular Ion | [C9H10BrF]+ | Ionized intact molecule. The characteristic 1:1 isotopic pattern for bromine is expected. |

| 217/219 | [M - CH3]+ | [C8H7BrF]+ | Loss of a methyl group from the fluoroisopropyl side chain. |

| 153 | [M - Br]+ | [C9H10F]+ | Cleavage of the carbon-bromine bond. |

| 173/175 | [M - C3H6F]+ (?) | [C6H4Br]+ | This would represent the loss of the fluoroisopropyl group, however, this is less likely as a neutral species. A more likely scenario is the formation of the bromophenyl cation. |

| 91 | Tropylium ion | [C7H7]+ | A common fragment in the mass spectra of alkylbenzenes, formed through rearrangement. |

Note: The m/z values are nominal masses. High-resolution mass spectrometry would provide exact masses, allowing for the determination of elemental compositions.

X-ray Crystallography and Solid-State Structural Analysis (if applicable to related motifs)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of crystallographic databases reveals that a crystal structure for this compound has not been reported. However, the analysis of crystal structures of related brominated benzene derivatives can offer insights into the potential solid-state conformation and packing of the target molecule. For instance, the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene has been determined, revealing details about the orientation of the substituents on the benzene ring and the presence of weak intermolecular interactions, such as Br···O contacts.

Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to elucidate several key structural features. These include:

The precise geometry of the benzene ring and the planarity of the aromatic system.

The bond lengths and angles of the C-Br and C-F bonds, as well as the geometry of the 2-fluoropropan-2-yl group.

The torsional angle between the plane of the benzene ring and the substituents.

The nature of any intermolecular interactions, such as halogen bonding (Br···F or Br···Br interactions) or van der Waals forces, which govern the crystal packing.

The presence of the bulky and polarizable bromine atom, along with the fluorine atom, suggests that halogen bonding could be a significant factor in the solid-state assembly of this molecule. The study of related structures indicates that such interactions are common motifs in the crystal engineering of halogenated organic compounds.

Computational Chemistry and Theoretical Investigations of 1 Bromo 4 2 Fluoropropan 2 Yl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. globalresearchonline.net By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For 1-Bromo-4-(2-fluoropropan-2-yl)benzene, DFT calculations would provide a foundational understanding of its stability and electronic characteristics.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, defining its electrophilicity. youtube.com

An FMO analysis of this compound would involve calculating the energies and spatial distributions of its HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. acs.orgresearchgate.net A smaller gap generally suggests higher reactivity. The distribution of these orbitals on the molecule would pinpoint the likely sites for nucleophilic and electrophilic attack. For instance, the LUMO is often localized along the Carbon-Bromine bond in aryl bromides, indicating its susceptibility to cleavage in reactions like cross-coupling. nih.gov

A hypothetical data table for such an analysis would look like this:

| Computational Parameter | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high kinetic stability. |

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the elucidation of detailed reaction mechanisms, including the identification of intermediates and, crucially, transition states. mdpi.com A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. wikipedia.org

For this compound, computational studies could model its participation in key organic reactions, such as Suzuki or Buchwald-Hartwig cross-coupling. The calculations would determine the geometries and energies of all reactants, intermediates, transition states, and products involved in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination). nih.govnih.gov

Quantum Chemical Modeling of Carbon-Halogen Bond Properties

Quantum chemical methods can be used to perform a detailed analysis of specific bonds within a molecule. The Carbon-Bromine (C-Br) bond in this compound is central to its reactivity as an aryl halide. Theoretical modeling would quantify key properties of this bond.

Key properties that would be investigated include:

Bond Dissociation Energy (BDE): The energy required to break the C-Br bond homolytically. This value is a direct measure of the bond's strength.

Bond Length: The equilibrium distance between the carbon and bromine nuclei.

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution, revealing the polarity of the C-Br bond and the partial charges on the carbon and bromine atoms.

Vibrational Frequencies: The stretching frequency of the C-Br bond, which can be correlated with experimental infrared (IR) and Raman spectroscopy data. researchgate.net

This data would be invaluable for predicting the ease of oxidative addition in cross-coupling reactions and understanding the nature of halogen bonding interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its dynamic behavior.

Key areas of investigation would include:

Conformational Analysis: The -(CF(CH₃)₂) group can rotate relative to the benzene (B151609) ring. MD simulations would reveal the preferred rotational angles (dihedral angles) and the energy barriers between different conformations.

Intermolecular Interactions: In a simulated liquid or solid state, MD can model how multiple molecules of this compound interact with each other. This can reveal information about packing in the solid state and the nature of non-covalent interactions, such as halogen bonding, where the bromine atom acts as an electrophilic "σ-hole" donor. researchgate.net

Theoretical Studies of the Fluorous Effect and Solvent Interactions

The "fluorous effect" describes the tendency of highly fluorinated molecules or molecular segments to segregate from both aqueous and hydrocarbon phases, creating a third, "fluorous" phase. nih.govwikipedia.org The 2-fluoropropan-2-yl group gives the molecule a degree of fluorous character.

Theoretical studies, often combining quantum mechanics with solvent models, would explore:

Solvation Energy: Calculating the energy change when the molecule is transferred from the gas phase into different solvents (e.g., a polar solvent like water, a nonpolar hydrocarbon, and a fluorous solvent like perfluorohexane). This helps predict its solubility.

Solvent Organization: MD simulations can model how solvent molecules arrange themselves around the solute, providing a microscopic view of solvation and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that govern it. acs.org These studies would clarify the hydrophobic, lipophobic, and potentially fluorophilic nature of this compound.

In Silico Screening for Catalytic Systems and Reagent Design

The strategic application of computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms and enabling the rational design of novel catalysts and reagents. For a molecule such as this compound, which presents specific steric and electronic characteristics, in silico screening methodologies provide a powerful avenue for the rapid and cost-effective identification of optimal catalytic systems. This approach significantly curtails the need for extensive and often resource-intensive empirical experimentation.

The primary focus of in silico screening for this compound revolves around its application in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The bulky 2-fluoropropan-2-yl group and the electronically influential bromo and fluoro substituents on the benzene ring necessitate a carefully tailored catalytic system to achieve high efficiency and selectivity.

A prevalent area of investigation is the Suzuki-Miyaura cross-coupling reaction, a versatile method for the formation of biaryl compounds. In silico screening for this reaction with this compound as a substrate typically involves the virtual evaluation of a library of potential catalysts. These catalysts are generally composed of a palladium precursor and a variety of phosphine (B1218219) ligands. The computational screening process is designed to predict the performance of these catalysts by calculating key thermodynamic and kinetic parameters of the catalytic cycle.

The initial and often rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the low-valent metal center. acs.orgrsc.orgresearchgate.netacs.org For this compound, this involves the cleavage of the C-Br bond and the formation of a new palladium(II) complex. Density Functional Theory (DFT) calculations are extensively employed to model this process and to determine the activation energy barrier for the oxidative addition. A lower activation barrier is indicative of a more facile reaction and, consequently, a more efficient catalyst.

The selection of the phosphine ligand is critical in modulating the steric and electronic properties of the palladium catalyst. rsc.orgresearchgate.net In silico screening allows for the systematic variation of these ligands and the subsequent calculation of their impact on the reaction profile. For instance, bulky ligands can facilitate the reductive elimination step, while electron-rich ligands can promote the initial oxidative addition. A virtual library of phosphine ligands can be screened to identify those that provide the optimal balance of these effects for the specific substrate, this compound.

The following table presents hypothetical data from a DFT-based in silico screening of various phosphine ligands for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The calculations are assumed to be performed at the B3LYP/6-31G(d) level of theory for the geometry optimization and frequency calculations, with single-point energy calculations at a higher level of theory, such as M06/def2-TZVP, to provide more accurate energy barriers.

| Ligand | Oxidative Addition Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) | Predicted Yield (%) |

|---|---|---|---|

| Triphenylphosphine (B44618) | 18.5 | 12.3 | 75 |

| Tri(o-tolyl)phosphine | 20.1 | 11.5 | 68 |

| Tricyclohexylphosphine | 17.2 | 10.8 | 85 |

| XPhos | 15.8 | 9.7 | 92 |

| SPhos | 16.3 | 9.9 | 90 |

The data in Table 1 illustrates how computational screening can guide catalyst selection. In this hypothetical scenario, the biarylphosphine ligands XPhos and SPhos exhibit the lowest activation barriers for both the oxidative addition and reductive elimination steps, suggesting they would be highly effective catalysts for this transformation. This is consistent with the known broad applicability of these ligands in challenging cross-coupling reactions.

Beyond catalyst screening, computational methods are also instrumental in reagent design. For instance, the formation of a Grignard reagent from this compound can be computationally modeled to understand its stability and reactivity. gmu.eduresearchgate.netnih.gov Quantum chemical calculations can predict the charge distribution and orbital energies of the resulting organomagnesium compound, providing insights into its nucleophilicity and potential side reactions.

The following table presents hypothetical computational data for the designed Grignard reagent, 1-magnesiobromo-4-(2-fluoropropan-2-yl)benzene.

| Property | Calculated Value |

|---|---|

| Mulliken Charge on C1 | -0.45 e |

| HOMO Energy | -2.8 eV |

| LUMO Energy | 1.5 eV |

| Predicted Reactivity | High |

The calculated properties in Table 2 suggest a highly polarized C-Mg bond, with a significant negative charge on the carbon atom attached to the magnesium. This indicates a highly nucleophilic carbon center, which would be reactive towards a wide range of electrophiles. The high energy of the Highest Occupied Molecular Orbital (HOMO) further supports this prediction of high reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The primary utility of halogenated aromatic compounds like 1-Bromo-4-(2-fluoropropan-2-yl)benzene lies in their function as building blocks in organic synthesis. nbinno.comadpharmachem.com The bromine atom on the benzene (B151609) ring is a key functional group that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for assembling more complex molecular architectures from simpler precursors.

This compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. In these reactions, the bromine atom can be selectively replaced by a wide variety of organic groups, enabling the synthesis of complex derivatives. For instance, similar bromo-fluoro aromatic compounds are extensively used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nbinno.comossila.com The reactivity of the carbon-bromine bond allows for the strategic construction of biphenyl (B1667301) scaffolds and other elaborate structures that form the core of many modern drugs and materials. nbinno.com

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki Coupling | Organoboron Reagent (e.g., Arylboronic acid) | C-C | Biaryl compounds |

| Heck Coupling | Alkene | C-C | Substituted styrenes |

| Sonogashira Coupling | Terminal Alkyne | C-C | Aryl alkynes |

| Buchwald-Hartwig Amination | Amine | C-N | Aryl amines |

| Stille Coupling | Organotin Reagent | C-C | Substituted aromatics |

Precursor for Fluorinated Building Blocks in Medicinal Chemistry Research

The introduction of fluorine into drug candidates can profoundly alter their properties, often leading to improved efficacy, metabolic stability, and bioavailability. researchgate.net this compound serves as a precursor for creating more complex fluorinated building blocks for use in medicinal chemistry.

Aryl-fluorine scaffolds are core structures in a significant portion of modern pharmaceuticals. The synthesis of these scaffolds often relies on nucleophilic aromatic substitution (SNAr) reactions or transition-metal-catalyzed processes. core.ac.ukacs.org Halogenated precursors like this compound are instrumental in these syntheses. By using the bromine atom as a point of attachment, medicinal chemists can incorporate the 4-(2-fluoropropan-2-yl)phenyl motif into larger, biologically active molecules. The strong electron-withdrawing nature of fluorine can activate the aromatic ring for certain reactions, providing synthetic routes that might not be possible with non-fluorinated analogues. core.ac.uk

The strategic placement of fluorinated alkyl groups is a key tactic in drug design. The 2-fluoropropan-2-yl group is of particular interest as it can act as a bioisostere for other groups, such as the tert-butyl group, while imparting different electronic and lipophilic characteristics. The presence of fluorine can influence molecular conformation, binding affinity to protein targets, and resistance to metabolic degradation by preventing enzymatic oxidation at that position. This compound provides a direct route to introduce this specific fluorinated moiety into a target molecule via its reactive bromine handle.

Development of Agrochemical Intermediates

Similar to the pharmaceutical industry, the agrochemical sector frequently utilizes fluorinated compounds to enhance the potency and stability of pesticides, herbicides, and fungicides. adpharmachem.com Halogenated benzenes are common starting materials for these products. For example, 1-bromo-4-fluorobenzene (B142099) is a known intermediate in the synthesis of agrochemicals like the pesticide Flusilazole. wikipedia.org By analogy, this compound can serve as a valuable intermediate for a new generation of agrochemicals where the unique properties of the 2-fluoropropan-2-yl group can be leveraged to improve performance and environmental profiles.

Material Science Applications of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are not only important in life sciences but also in the development of advanced materials. The incorporation of fluorine into polymers and other materials can enhance properties such as thermal stability, chemical resistance, and optical clarity, while reducing moisture absorption and surface energy. google.comnih.gov

Fluorinated aromatic compounds can be used as monomers or precursors for high-performance polymers. researchgate.net These polymers often exhibit exceptional properties, making them suitable for demanding applications in aerospace, electronics, and protective coatings. google.comresearchgate.net The C-F bond is extremely strong, which contributes to the high thermal and chemical stability of fluoropolymers. nih.gov Aromatic polymers containing fluorine can have improved mechanical properties and gas permeability, making them useful for membranes in gas separation technologies. acs.org While direct polymerization of this compound is less common, it can be converted into more reactive monomers (e.g., by forming a Grignard reagent or boronic acid) and then incorporated into polymer backbones, introducing the fluorinated alkyl group to tailor the final material's properties. ossila.com

Table 2: Properties Conferred by Fluorine in Aromatic Polymers

| Property | Effect of Fluorination | Resulting Advantage |

| Thermal Stability | Increased | Higher service temperatures, durability |

| Chemical Resistance | Increased | Inertness to solvents and corrosive agents |

| Moisture Absorption | Decreased | Improved performance in humid environments |

| Coefficient of Friction | Decreased | Non-stick surfaces, lubrication |

| Optical Properties | Increased transparency, lower refractive index | Use in optical components and coatings |

| Dielectric Constant | Decreased | Application as insulators in microelectronics |

Liquid Crystal Applications and Steric Hindrance Effects

The incorporation of bulky substituent groups is a well-established strategy for influencing the mesomorphic properties of liquid crystals. The 2-fluoropropan-2-yl group in this compound introduces significant steric hindrance, which can be strategically utilized in the design of novel liquid crystalline materials. Steric effects play a crucial role in determining the packing arrangements of molecules, which in turn dictates the formation and stability of various liquid crystal phases, such as nematic, smectic, and cholesteric phases.

In the context of liquid crystal design, the bulky 2-fluoropropan-2-yl group can disrupt intermolecular interactions, leading to a decrease in the melting point and a broadening of the liquid crystal phase temperature range. This is a desirable characteristic for many applications, as it allows the material to remain in the liquid crystalline state over a wider range of operating temperatures. Furthermore, the steric hindrance can influence the pitch of cholesteric liquid crystals, a critical parameter for their application in optical devices.

Research in the broader field of liquid crystals has demonstrated that the introduction of bulky groups can lead to the formation of highly ordered two-dimensional columnar superlattices. rsc.org The interplay between dipole-dipole interactions and steric hindrances is key to achieving these long-range ordered structures. rsc.org While direct studies on this compound in this specific context are not widely reported, the principles established with other bulky substituents suggest its potential as a valuable component in the synthesis of new liquid crystal materials with tailored properties. The length and nature of alkyl chains, for instance, have been shown to significantly affect the number of mesophases a liquid crystal can possess. mdpi.com

| Parameter | Influence of Steric Hindrance |

| Molecular Packing | Disrupts close packing, affecting phase transitions. |

| Mesophase Range | Can broaden the temperature range of the liquid crystal phase. |

| Cholesteric Pitch | Can be altered by the presence of bulky groups. |

| Self-Assembly | Can promote the formation of ordered superlattices. rsc.org |

Design of Model Compounds for Fundamental Studies in Halogen Chemistry

Halogenated aromatic compounds are frequently employed as model systems to investigate fundamental aspects of halogen chemistry, including reaction mechanisms, intermolecular interactions, and the influence of halogen substituents on molecular properties. This compound, with its distinct combination of a bromine atom and a fluorinated alkyl group, serves as an interesting candidate for such studies.

The presence of both bromine and fluorine on the same aromatic ring allows for comparative studies of their respective electronic and steric effects. For instance, this compound could be utilized in studies of halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. The strength and directionality of halogen bonds are highly dependent on the nature of the halogen and its local chemical environment.

Environmental Chemistry and Degradation Pathways of Fluorinated Aryl Bromides

Environmental Persistence and Recalcitrance Factors

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For fluorinated aryl bromides, key factors include the inherent stability of its chemical bonds and its physicochemical properties that govern its partitioning and bioavailability.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. This exceptional strength confers remarkable stability to the fluorinated portions of molecules, making them highly resistant to both chemical and biological degradation under typical environmental conditions. In the case of 1-Bromo-4-(2-fluoropropan-2-yl)benzene, the C-F bond within the 2-fluoropropan-2-yl group is expected to be the most recalcitrant linkage in the molecule. This stability means that degradation pathways are unlikely to be initiated by the direct cleavage of the C-F bond. Organofluorine compounds are known to be persistent in the environment precisely because of this robust bond.

The introduction of halogens into an organic molecule significantly influences its physicochemical properties, particularly its hydrophobicity (water-repelling nature). Both the bromine atom and the fluorinated alkyl group in this compound increase its lipophilicity and, consequently, its hydrophobicity. For instance, the related compound 1-bromo-4-fluorobenzene (B142099) has low water solubility and is likely to volatilize from water and soil surfaces. ornl.gov

Increased hydrophobicity has profound implications for a compound's environmental fate. It leads to a higher tendency to partition from water into organic phases, such as soil organic matter, sediments, and the fatty tissues of living organisms. This sorption to soil and sediment can reduce the compound's bioavailability to microorganisms, thereby slowing its degradation and increasing its environmental persistence. researchgate.net The dual halogenation with both bromine and fluorine creates a molecule with distinct reactive sites. The carbon-bromine (C-Br) bond is significantly weaker (bond energy ~280 kJ/mol) than the C-F bond, making it a more likely point of initial attack in both abiotic and biotic degradation processes.

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with light (photolysis) or water (hydrolysis).

Photolysis, or photodegradation, is a primary abiotic pathway for the transformation of many aromatic compounds in the environment, particularly in sunlit surface waters and the atmosphere. The process is initiated by the absorption of ultraviolet (UV) radiation. For halogenated aryl compounds, the energy from UV light can be sufficient to cleave the carbon-halogen bond.

Given the relative bond strengths (C-Br < C-H < C-F), the C-Br bond in this compound is the most likely site for initial photolytic cleavage. This homolytic fission would generate a 4-(2-fluoropropan-2-yl)phenyl radical and a bromine radical. The aryl radical can then undergo various reactions, such as abstracting a hydrogen atom from the surrounding medium to form 1-(2-fluoropropan-2-yl)benzene. While direct photolysis of the C-F bond is less probable, it can occur under certain conditions, potentially leading to the formation of fluoride (B91410) ions. Studies on related compounds provide insight into potential photoproducts.

Table 1: Photodegradation Products of Related Fluorinated and Brominated Aromatics

| Parent Compound | Irradiation Conditions | Major Photoproducts |

| 4-Fluorophenol | Aqueous solution, UV light | Fluoride ions |

| Brominated Flame Retardants (e.g., TTBP-TAZ) | Organic solvent, UV light | Debrominated intermediates |

| 1-Bromopropane | Atmosphere | Photochemically produced hydroxyl radicals lead to degradation products. The half-life is approximately 14 days. cdc.gov |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Aryl halides, such as the bromobenzene (B47551) moiety in the target compound, are notoriously resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). The C-Br bond attached to the benzene (B151609) ring has partial double-bond character due to resonance, making it stronger and less susceptible to nucleophilic attack by water.

Significant hydrolysis of aryl halides generally requires harsh conditions, such as high temperatures and pressures or the presence of strong bases, which are not found in the natural environment. Similarly, the tertiary C-F bond in the 2-fluoropropan-2-yl group is also highly resistant to hydrolysis. Therefore, hydrolysis is considered an insignificant degradation pathway for this compound in the environment.

Biotic Degradation and Microbial Transformations

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the removal of organic pollutants from the environment. Halogenated aromatic compounds are known to be biodegradable, although the rates and pathways can vary widely depending on the compound's structure and the environmental conditions. nih.govresearchgate.net